InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
.
2-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of approximately 169.95 g/mol. This compound features a phenyl ring that is substituted with a fluorine atom and a methoxy group, making it significant in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are essential for forming carbon-carbon bonds in various organic compounds, thus highlighting the compound's utility in both academic and industrial chemistry .
2-Fluoro-5-methoxyphenylboronic acid can be synthesized through various methods, typically involving reactions with boron-containing reagents. It is commercially available from chemical suppliers like FUJIFILM Wako Chemical Corporation and TCI America, which provide this compound primarily for research purposes .
This compound falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis due to their ability to form stable complexes with diols and participate in various coupling reactions.
The synthesis of 2-fluoro-5-methoxyphenylboronic acid generally involves the borylation of suitable aromatic precursors. One common method includes the reaction of 2-fluoro-5-methoxyphenol with boron reagents such as trimethyl borate under palladium-catalyzed conditions. This process typically requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 2-fluoro-5-methoxyphenylboronic acid consists of a phenyl ring with a fluorine atom at the 2-position and a methoxy group at the 5-position. The boronic acid functional group is attached to the phenyl ring, which plays a crucial role in its reactivity.
2-Fluoro-5-methoxyphenylboronic acid primarily participates in cross-coupling reactions, especially the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
The mechanism of action for 2-fluoro-5-methoxyphenylboronic acid in cross-coupling reactions involves several key steps:
2-Fluoro-5-methoxyphenylboronic acid has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2